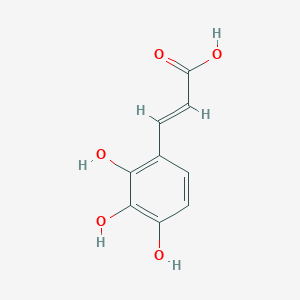
3-(2,3,4-三羟基苯基)-丙烯酸
描述
“3-(2,3,4-Trihydroxy-phenyl)-acrylic acid” is a chemical compound with the molecular formula C9H10O5 . It has an average mass of 198.173 Da and a monoisotopic mass of 198.052826 Da .
Molecular Structure Analysis
The molecular structure of “3-(2,3,4-Trihydroxy-phenyl)-acrylic acid” consists of nine carbon atoms, ten hydrogen atoms, and five oxygen atoms .科学研究应用
-
Scientific Field: Phytochemistry
- Application Summary : “3-(2,3,4-Trihydroxy-phenyl)-acrylic acid” is a compound that can be found in certain plants. For instance, it’s present in Bidens pilosa L., a cosmopolitan annual herb known for its traditional use in treating various diseases .
- Results or Outcomes : The presence of “3-(2,3,4-Trihydroxy-phenyl)-acrylic acid” and other similar compounds in plants like Bidens pilosa L. contributes to their biological activity, which is why these plants have been traditionally used for treating various diseases .
-
Scientific Field: Material Science
- Application Summary : This compound could potentially be used in the development of thermally curable epoxy-amine barrier sealants .
- Methods of Application : The barrier composition comprises a resin or resin/filler system that is capable of being cured at low temperature while still maintaining superior barrier performance . This composition comprises an aromatic compound having meta-substituted epoxy functionalities, a multifunctional aliphatic amine, and optionally, one or more fillers .
- Results or Outcomes : The resulting material can serve as a barrier sealant, adhesive, encapsulant, or coating for use in electronic and optoelectronic devices .
-
Scientific Field: Cheminformatics
- Application Summary : “3-(2,3,4-Trihydroxy-phenyl)-acrylic acid” is a compound with a specific molecular formula (C9H10O5) and mass (198.052826 Da), which can be used in cheminformatics for the purpose of compound identification and classification .
- Methods of Application : The compound’s structure, properties, spectra, and other details can be stored in chemical databases like ChemSpider . These databases can then be used by researchers to search for and identify compounds based on various criteria.
- Results or Outcomes : The availability of this compound’s information in chemical databases aids in the advancement of cheminformatics, which in turn supports various fields of scientific research .
-
Scientific Field: Natural Products Chemistry
- Application Summary : “3-(2,3,4-Trihydroxy-phenyl)-acrylic acid” is a compound that can be found in certain plants, such as Bidens pilosa L., which is known for its traditional use in treating various diseases .
- Methods of Application : The compound is typically isolated from plant extracts through various chemical extraction and purification methods .
- Results or Outcomes : The presence of this compound in plants like Bidens pilosa L. contributes to their biological activity, which is why these plants have been traditionally used for treating various diseases .
-
Scientific Field: Organic Chemistry
- Application Summary : “3-(2,3,4-Trihydroxy-phenyl)-acrylic acid” is a compound with a specific molecular formula (C9H10O5) and mass (198.052826 Da), which can be used in organic chemistry for the purpose of compound identification and classification .
- Methods of Application : The compound’s structure, properties, spectra, and other details can be stored in chemical databases like ChemSpider . These databases can then be used by researchers to search for and identify compounds based on various criteria.
- Results or Outcomes : The availability of this compound’s information in chemical databases aids in the advancement of organic chemistry, which in turn supports various fields of scientific research .
未来方向
The future directions for research on “3-(2,3,4-Trihydroxy-phenyl)-acrylic acid” could involve further exploration of its potential therapeutic effects, particularly given the activity of similar compounds at the sigma-1 receptor . Additionally, more research could be done to better understand its synthesis and chemical reactions .
属性
IUPAC Name |
(E)-3-(2,3,4-trihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-6-3-1-5(2-4-7(11)12)8(13)9(6)14/h1-4,10,13-14H,(H,11,12)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGWNBSOWGUGPA-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=CC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1/C=C/C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3,4-Trihydroxy-phenyl)-acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



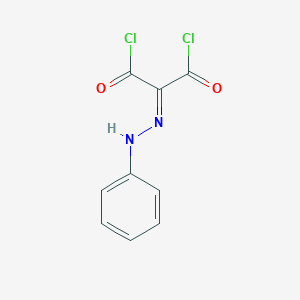
![1,4,8-Tris-(4-methylphenyl)sulfonyl-11-[[4-[[4,8,11-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane](/img/structure/B173105.png)
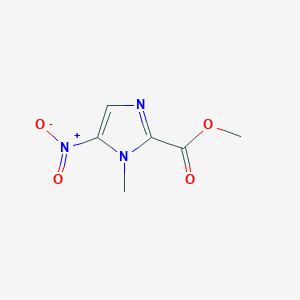
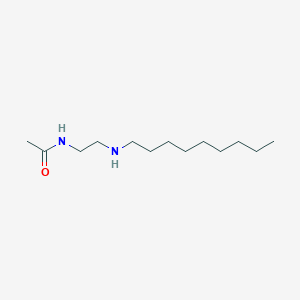

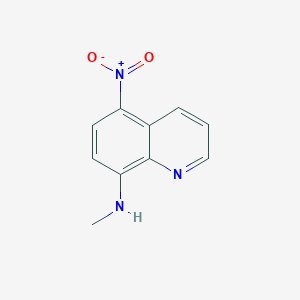
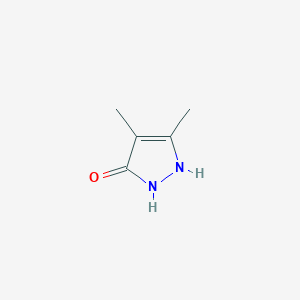

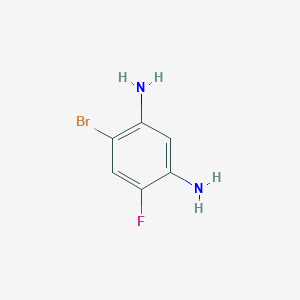
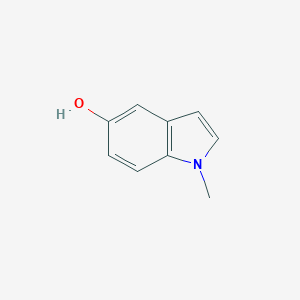
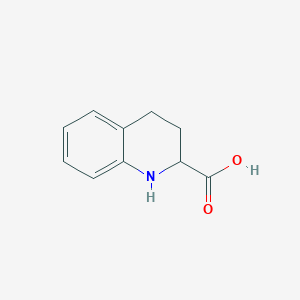
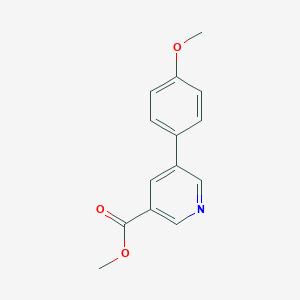

![7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B173144.png)